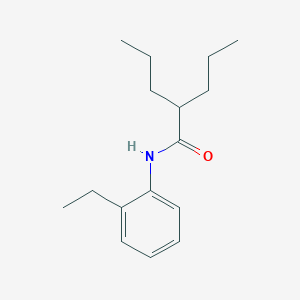

N-(2-ethylphenyl)-2-propylpentanamide

描述

N-(2-ethylphenyl)-2-propylpentanamide is a synthetic amide derivative structurally related to valproic acid (VPA), a well-known histone deacetylase (HDAC) inhibitor and anticonvulsant.

属性

分子式 |

C16H25NO |

|---|---|

分子量 |

247.38 g/mol |

IUPAC 名称 |

N-(2-ethylphenyl)-2-propylpentanamide |

InChI |

InChI=1S/C16H25NO/c1-4-9-14(10-5-2)16(18)17-15-12-8-7-11-13(15)6-3/h7-8,11-12,14H,4-6,9-10H2,1-3H3,(H,17,18) |

InChI 键 |

PQXZWVHEPSKYKC-UHFFFAOYSA-N |

SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1CC |

规范 SMILES |

CCCC(CCC)C(=O)NC1=CC=CC=C1CC |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

| Compound | Core Structure | Key Modifications | Primary Targets |

|---|---|---|---|

| Valproic Acid (VPA) | Branched carboxylic acid | None | HDACs, GABA pathways |

| SAHA | Hydroxamic acid + aliphatic chain | Hydroxamate zinc-binding group (ZBG) | HDAC1, HDAC6, HDAC8 |

| HO-AAVPA | VPA + 2-hydroxyphenylamide | Phenolic hydroxyl group | HDAC1, HMGB1, ROS pathways |

| N-(2-ethylphenyl)-2-propylpentanamide | VPA + 2-ethylphenylamide | Ethylphenyl substitution | Theoretical HDAC inhibition |

Key Observations:

HO-AAVPA vs. VPA :

- Potency : HO-AAVPA exhibits ~1,000-fold higher antiproliferative activity than VPA in HeLa, rhabdomyosarcoma, and breast cancer cells (IC₅₀: μM vs. mM range) .

- Toxicity : HO-AAVPA demonstrates reduced hepatotoxicity and teratogenicity compared to VPA in preclinical models .

- Pharmacokinetics : HO-AAVPA has a longer half-life (4 hours vs. 1 hour for VPA) in rats due to improved metabolic stability .

HO-AAVPA vs. SAHA :

- Selectivity : HO-AAVPA shows preferential binding to HDAC1 (affinity order: HDAC1 > HDAC8 > HDAC6), whereas SAHA broadly inhibits multiple HDAC isoforms .

- Mechanism : Unlike SAHA, HO-AAVPA induces HMGB1 translocation from the nucleus to cytoplasm and increases reactive oxygen species (ROS), contributing to apoptosis in cervical cancer cells .

N-(2-ethylphenyl)-2-propylpentanamide vs. Metabolism: Ethylphenyl substitution could alter CYP-mediated metabolism (e.g., reduced susceptibility to CYP2C9 compared to VPA derivatives) .

Pharmacological and Toxicological Data

Table 2: Comparative Pharmacological Profiles

| Parameter | VPA | SAHA | HO-AAVPA | N-(2-ethylphenyl)-2-propylpentanamide (Theoretical) |

|---|---|---|---|---|

| Antiproliferative IC₅₀ (HeLa) | 3.0 mM | 0.5 μM | 0.8 μM | Not reported |

| HDAC1 Inhibition (IC₅₀) | 2.0 mM | 10 nM | 1.2 μM | Predicted μM range |

| Half-life (rat) | 1 hour | 2 hours | 4 hours | Unknown |

| Hepatotoxicity Risk | High | Moderate | Low | Likely low |

Key Findings:

- HO-AAVPA outperforms VPA in both efficacy and safety, with lower IC₅₀ values and reduced hepatotoxicity .

- SAHA remains more potent in HDAC inhibition but lacks the ROS-mediated apoptotic effects observed with HO-AAVPA .

- The ethylphenyl derivative’s lack of a hydroxyl group may limit ROS scavenging (a feature of HO-AAVPA’s phenol moiety) but improve stability against Phase II metabolism .

Mechanistic Insights

- HO-AAVPA: Inhibits HDAC1, leading to HMGB1 hyperacetylation and nuclear-to-cytoplasmic translocation, which promotes immunogenic cell death . Elevates ROS levels, further sensitizing cancer cells to apoptosis .

- VPA :

- SAHA :

- Potent pan-HDAC inhibitor but lacks HMGB1/ROS-modulating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。